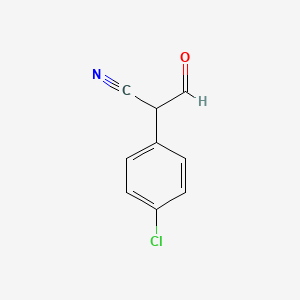

2-(4-Chlorophenyl)-3-oxopropanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEXXSXAEMFPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978129 | |

| Record name | 2-(4-Chlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62538-21-0 | |

| Record name | 4-Chloro-α-formylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62538-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(p-chlorophenyl)-2-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062538210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Beta Ketonitrile Chemistry

Beta-ketonitriles are a class of organic compounds characterized by a ketone group and a nitrile group separated by a single carbon atom. rsc.orgthieme-connect.com This arrangement of functional groups imparts a high degree of reactivity and synthetic versatility, making them prized intermediates in organic chemistry. rsc.org The acidity of the α-carbon, situated between the electron-withdrawing ketone and nitrile groups, facilitates a variety of carbon-carbon bond-forming reactions. nih.gov

The general structure of β-ketonitriles allows them to serve as precursors for a wide range of heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules. rsc.orgutsa.edu Their ability to participate in cyclization and condensation reactions makes them foundational materials for constructing complex molecular architectures. rsc.org

Synthetic Methodologies for 2 4 Chlorophenyl 3 Oxopropanenitrile

Classical Condensation and Acylation Approaches

Classical methods, particularly those based on the principles of the Claisen condensation, are fundamental to the synthesis of β-oxoalkanonitriles. nih.gov These approaches typically involve the reaction of a nitrile-containing nucleophile with an ester electrophile under basic conditions.

Claisen Condensation Strategies utilizing 4-Chlorobenzaldehyde (B46862) Derivatives

While the direct use of 4-chlorobenzaldehyde in a standard Claisen condensation to produce 2-(4-chlorophenyl)-3-oxopropanenitrile is not the typical pathway, its derivatives, particularly the corresponding esters, are key substrates. The Claisen condensation requires an enolizable ester to act as the nucleophile or another active methylene (B1212753) compound to react with a non-enolizable ester. Therefore, strategies commencing from the 4-chlorophenyl moiety typically utilize an ester derivative like ethyl 4-chlorobenzoate (B1228818), which serves as the electrophilic acylating agent. This approach is detailed in section 2.1.3.

Base-Mediated Reactions of 4-Chlorophenylacetonitrile with Ester Derivatives

A highly effective and well-documented strategy involves the base-mediated acylation of 4-chlorophenylacetonitrile with an appropriate ester derivative. In this reaction, a strong base is used to deprotonate the α-carbon of 4-chlorophenylacetonitrile, creating a potent nucleophile. This carbanion then attacks the electrophilic carbonyl carbon of an ester, such as an alkyl formate (B1220265) or another suitable acylating agent.

A representative procedure involves the condensation of a substituted phenylacetonitrile (B145931) with an ester using sodium ethoxide as the base in a solvent like absolute ethanol. orgsyn.org The reaction mixture is typically refluxed for several hours to ensure complete reaction. orgsyn.org Following the reaction, an aqueous workup and acidification are performed to isolate the desired β-ketonitrile product. orgsyn.org The general method has been successfully applied to the condensation of phenylacetonitriles with various ethyl esters. orgsyn.org

| Component | Example | Role |

| Active Methylene Compound | 4-Chlorophenylacetonitrile | Nucleophile Precursor |

| Acylating Agent | Ethyl Formate (or other esters) | Electrophile |

| Base | Sodium Ethoxide | Catalyst (Proton Abstraction) |

| Solvent | Ethanol | Reaction Medium |

| Conditions | Reflux | To drive the reaction to completion |

Synthesis from Ethyl 4-Chlorobenzoate and Acetonitrile (B52724) with Base Catalysis

This method represents a variation of the crossed Claisen condensation, where ethyl 4-chlorobenzoate is the acylating agent and acetonitrile provides the two-carbon nitrile-containing unit. Due to the relatively low acidity of acetonitrile's methyl protons, a very strong base is required for this transformation.

The reaction is typically carried out by first forming the acetonitrile anion in situ using a powerful base like sodium amide, sodium hydride, or an alkali metal such as sodium in an inert solvent. google.comnih.gov The ethyl 4-chlorobenzoate is then added to this solution. The acetonitrile anion attacks the ester's carbonyl group, leading to the formation of an intermediate which, after the elimination of an ethoxide ion and subsequent workup, yields this compound. A patent describing the synthesis of the analogous 4-fluorobenzoylacetonitrile (B105857) specifies using an alkali metal as the base and acetonitrile as both a reactant and the solvent. google.com This approach is noted for its high yield and purity, as it avoids certain impurities that can form in other methods. google.com

| Component | Example | Role |

| Acylating Agent | Ethyl 4-Chlorobenzoate | Electrophile |

| Nitrile Source | Acetonitrile | Nucleophile Precursor |

| Base | Sodium Hydride, Sodium Amide | Catalyst (Proton Abstraction) |

| Solvent | Benzene, Acetonitrile, Ether | Reaction Medium |

| Conditions | Reflux | To facilitate the condensation |

Electrophilic Routes and Cyanoacetylation Methods

Alternative synthetic routes involve electrophilic reactions, including direct cyanoacetylation of the aromatic ring, which can provide a more direct pathway to the target molecule under specific conditions.

Electrophilic Aromatic Substitution Pathways

The direct synthesis of this compound via a one-step electrophilic aromatic substitution on chlorobenzene (B131634) is not a conventional or feasible method. The –CH(CN)CHO or an equivalent acyl group is a complex substituent that cannot be readily installed through standard Friedel-Crafts acylation or related electrophilic substitution reactions. Such pathways are generally not employed for the preparation of this compound.

Electrophilic Cyanoacetylation of Aromatic and Heteroaromatic Substrates

A more advanced and direct approach involves the electrophilic cyanoacetylation of aromatic compounds. researchgate.net This method allows for the synthesis of 3-oxoalkanenitriles by reacting an aromatic substrate directly with a cyanoacetylating agent. researchgate.net Research has shown that a mixed anhydride (B1165640), formed from cyanoacetic acid and another acid anhydride like acetic or trifluoroacetic anhydride, can serve as an effective agent for this transformation. researchgate.net

The reaction can be applied to electron-poor aromatic compounds, which would include chlorobenzene, and is often facilitated by a catalyst such as magnesium perchlorate (B79767) dihydrate (Mg(ClO₄)₂·2H₂O). researchgate.net This method provides a direct route to the target structure by forming the bond between the aromatic ring and the keto-nitrile side chain in a single key step.

| Component | Example | Role |

| Aromatic Substrate | Chlorobenzene | Nucleophile |

| Cyanoacetylating Agent | Cyanoacetic acid / Acetic Anhydride | Electrophile Precursor |

| Catalyst | Mg(ClO₄)₂·2H₂O | Lewis Acid Activator |

| Conditions | Varies (e.g., heating) | To promote the reaction |

Transition-Metal-Free Synthetic Protocols for Beta-Ketonitriles

The demand for greener and more economical chemical processes has spurred the development of synthetic methods that avoid the use of transition metals. For the synthesis of this compound and related β-ketonitriles, several effective transition-metal-free protocols have been established.

One prominent method involves the condensation of an activated amide with acetonitrile in the presence of a strong, non-nucleophilic base. rsc.org Specifically, the reaction of 2-chloro-N-phenyl-N-tosylbenzamide with acetonitrile using lithium bis(trimethylsilyl)amide (LiHMDS) as the base has been shown to produce 3-(4-Chlorophenyl)-3-oxopropanenitrile in high yield. rsc.orgresearchgate.net The reaction proceeds at room temperature and demonstrates good tolerance for various functional groups. rsc.org This approach leverages the activation of the amide by the tosyl and phenyl groups, facilitating the condensation with the acetonitrile anion.

Another widely utilized transition-metal-free approach is the base-promoted acylation of acetonitrile with a suitable ester, a variant of the Claisen condensation. numberanalytics.comyoutube.com This method employs strong bases like potassium tert-butoxide or potassium tert-amoxide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.govbohrium.com The base deprotonates acetonitrile, generating a nucleophilic nitrile anion that subsequently attacks the carbonyl group of the ester. For the synthesis of this compound, an appropriate starting material would be an ester of 4-chlorobenzoic acid, for instance, methyl 4-chlorobenzoate. Research has shown that optimizing the reaction conditions, such as the choice of base and the molar ratios of the reactants, is crucial for achieving high yields, which can range from modest to excellent depending on the specific substrates. nih.govbohrium.com Microwave-assisted versions of this reaction have also been developed, sometimes leading to improved yields and shorter reaction times, with reported yields for various β-ketonitriles ranging from 30% to 72%. utsa.edu

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic routes are paramount for their practical application. When comparing the transition-metal-free methods for preparing this compound, both the LiHMDS-mediated amide condensation and the base-promoted ester acylation offer viable pathways, each with distinct features.

The LiHMDS-mediated reaction of an activated N-tosylamide with acetonitrile provides a direct and high-yielding route. For the synthesis of 3-(4-Chlorophenyl)-3-oxopropanenitrile, a yield of 80% has been reported using this protocol. rsc.org This method is notable for its operational simplicity and the relatively mild reaction conditions.

The Claisen-type condensation of an ester with acetonitrile is also a powerful and versatile method. While a specific yield for this compound via this exact route is not detailed in the reviewed literature, comparable syntheses of other aryl β-ketonitriles report good to excellent yields. For example, the synthesis of cinnamoylacetonitrile from ethyl cinnamate (B1238496) using potassium tert-butoxide afforded a 64% yield. nih.gov The efficiency of this method is highly dependent on the reaction conditions, including the base, solvent, and temperature. bohrium.com A key advantage is the use of potentially more accessible and economical starting materials (esters vs. activated amides).

The following table provides a comparative overview of these two prominent transition-metal-free synthetic methodologies.

| Feature | LiHMDS-Mediated Amide Condensation | Base-Promoted Ester Acylation (Claisen-type) |

| Starting Materials | Activated Amide (e.g., 2-chloro-N-phenyl-N-tosylbenzamide), Acetonitrile | Ester (e.g., Methyl 4-chlorobenzoate), Acetonitrile |

| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) | Potassium tert-butoxide (KOt-Bu), Potassium tert-amoxide (KOt-Amyl) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Temperature | Room Temperature | Room Temperature to elevated temperatures |

| Reported Yield | 80% for this compound rsc.org | Good to excellent yields for analogous compounds (e.g., 64%) nih.govbohrium.com |

| Selectivity | Generally high, avoids self-condensation of esters | Potential for side reactions like ester self-condensation (Dieckmann for intramolecular) if not optimized |

Both methods present effective and selective pathways for the synthesis of this compound without the need for transition-metal catalysts. The choice between them may depend on factors such as the availability and cost of the starting materials, desired yield, and scalability of the reaction.

Reactivity of the Nitrile Group

The nitrile group in this compound is a key site for synthetic transformations, readily undergoing nucleophilic additions and reductions to introduce new functionalities.

Nucleophilic Addition Reactions Leading to New Carbon-Nitrogen and Carbon-Carbon Bonds

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. This reactivity is fundamental to the construction of diverse heterocyclic systems. For instance, the reaction of α-cyanoketones with binucleophiles like hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. organic-chemistry.orgcluster-science.com In a typical reaction, condensation of an α-cyanoketone with hydrazine hydrate (B1144303) proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization involving the nitrile group to form the pyrazole (B372694) ring. scirp.orgbohrium.com While specific studies on this compound are not extensively documented, analogous reactions with 3-aryl-3-oxopropanenitriles demonstrate the feasibility of this transformation.

Furthermore, the nitrile group can participate in multicomponent reactions, such as the Gewald reaction, to form highly substituted thiophenes. rsc.orgnih.govnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. rsc.orgresearchgate.net Given that this compound contains both a ketone and a nitrile-activated methylene group, it can potentially serve as a key precursor in such transformations. mdpi.com

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides another pathway for forming new carbon-carbon bonds and cyclic ketones. scirp.orgmdpi.com While this is an intramolecular process, the underlying principles of nitrile self-condensation highlight the reactivity of the nitrile group.

Reduction Pathways to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, providing a valuable route to β-amino alcohols and other amine derivatives. Common laboratory reagents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst. researchgate.net

Catalytic hydrogenation is another effective method for nitrile reduction, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of reducing agent and reaction conditions can influence the selectivity of the reduction, minimizing the formation of secondary and tertiary amines.

| Reducing Agent/System | Product Type | General Applicability |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Powerful, reduces a wide range of functional groups. |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Primary Amine | Milder than LiAlH₄, often requires a catalyst for nitrile reduction. researchgate.net |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Primary Amine | Widely used in industry, can be highly selective. |

Reactivity of the Carbonyl Group

The ketone functionality in this compound is a central hub of reactivity, participating in enolization, which influences its reaction profile, and undergoing condensation reactions to build larger molecular frameworks.

Enolization and Keto-Enol Tautomerism in Reaction Systems

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a rapid, reversible constitutional isomerism. The equilibrium position is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the carbon-carbon double bond with the nitrile group. The presence of the enol tautomer is significant as it can exhibit different reactivity compared to the keto form. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol equilibria, as distinct signals for the protons in both the keto and enol forms can often be observed and quantified.

Condensation Reactions with Dicarbonyl Compounds

The activated methylene group situated between the carbonyl and nitrile functions in this compound makes it an excellent substrate for condensation reactions, most notably the Knoevenagel condensation. In this reaction, the active methylene compound condenses with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond. While typically the compound with the active methylene group reacts with a separate aldehyde or ketone, self-condensation or reaction with other dicarbonyl compounds is also a possibility.

The Hantzsch pyridine (B92270) synthesis is another important multicomponent reaction where β-ketoesters or related compounds condense with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines, which can then be oxidized to pyridines. rsc.orgnih.gov The structural similarity of this compound to β-ketoesters suggests its potential application in the synthesis of highly substituted pyridine derivatives.

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group in this compound, while generally less reactive than the other functional groups under many conditions, can participate in important carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

The chlorine substituent on the aromatic ring makes the compound a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new bonds to the aromatic ring. Some of the most common examples include:

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orgbohrium.comnih.gov

Sonogashira Coupling: This reaction facilitates the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl-substituted alkyne. cluster-science.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base.

The success of these reactions often depends on the choice of catalyst, ligands, base, and reaction conditions. The electron-withdrawing nature of the acyl and nitrile substituents on the phenyl ring can influence the reactivity of the aryl chloride in these transformations.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki Coupling | Organoboron Reagent | C-C | Pd catalyst, Base |

| Heck Reaction | Alkene | C-C (alkene) | Pd catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkyne) | Pd catalyst, Cu co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Base |

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike typical SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. In this compound, the chlorine atom is the leaving group. The entire α-cyano-formyl-methyl substituent at the C1 position acts as an electron-withdrawing group, which activates the para-positioned chlorine atom for substitution.

Research on related systems, such as the reaction of β-ketonitriles with 4-fluorobenzaldehyde (B137897) and secondary amines, demonstrates that a competition exists between Knoevenagel condensation at the carbonyl group and nucleophilic aromatic substitution of the halogen. mdpi.com In these three-component reactions, the SNAr pathway can proceed, where the secondary amine displaces the para-halogen, particularly when the Knoevenagel condensation is slower. mdpi.com This suggests that under appropriate conditions, direct displacement of the chlorine atom in this compound by strong nucleophiles is feasible.

Modern catalytic methods can also facilitate such transformations. Palladium-catalyzed coupling reactions, for instance, are effective for forming C-N bonds by reacting aryl halides with amines. nih.gov These methods often offer milder conditions and broader substrate scope compared to traditional SNAr.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions and Conditions This table is illustrative and based on general principles of SNAr reactions.

| Nucleophile | Reagent Example | Potential Product | Typical Conditions |

|---|---|---|---|

| Amine | Pyrrolidine | 2-(4-(Pyrrolidin-1-yl)phenyl)-3-oxopropanenitrile | Heating in a polar aprotic solvent (e.g., DMSO, DMF); possibly with base. |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-(4-Methoxyphenyl)-3-oxopropanenitrile | Heating in methanol (B129727) or a polar aprotic solvent. |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(4-(Phenylthio)phenyl)-3-oxopropanenitrile | Polar aprotic solvent (e.g., DMF). |

| Catalytic Amination | Morpholine / Pd catalyst | 2-(4-Morpholinophenyl)-3-oxopropanenitrile | Pd(OAc)₂, suitable phosphine (B1218219) ligand, base (e.g., NaOtBu), in a solvent like toluene (B28343) or THF. |

Alpha-Carbon Reactivity: Carbanion and Enamine Chemistry

The hydrogen atom on the carbon alpha to both the carbonyl (formyl) and the nitrile groups is significantly acidic. This acidity is due to the ability of both adjacent electron-withdrawing groups to stabilize the resulting carbanion through resonance. This allows the alpha-carbon to participate in a variety of essential carbon-carbon bond-forming reactions through either direct carbanion (enolate) generation or via an enamine intermediate.

Carbanion Chemistry: In the presence of a suitable base, such as an alkoxide, the alpha-proton can be abstracted to form a resonance-stabilized enolate. This nucleophilic enolate can then react with various electrophiles. A prominent example of this reactivity is the Claisen-type condensation. For instance, the reaction of the closely related p-chlorophenyl acetonitrile with an ester like ethyl propionate (B1217596) in the presence of sodium ethoxide results in the formation of a β-ketonitrile. youtube.com This transformation proceeds by the deprotonation of the alpha-carbon, followed by nucleophilic attack of the resulting carbanion on the ester's carbonyl group, and subsequent elimination of an alkoxide.

Applying this to this compound, reaction with an acylating agent would yield a more complex dicarbonyl compound. The general scheme involves deprotonation followed by reaction with an electrophile.

Enamine Chemistry: An alternative strategy for activating the alpha-position involves the formation of an enamine, a reaction pioneered by Gilbert Stork. wikipedia.orgmychemblog.com The ketone or aldehyde is reacted with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine) under acid catalysis to form an enamine. libretexts.org Enamines are neutral, yet the α-carbon is highly nucleophilic due to the electron-donating nature of the nitrogen atom. chemistrysteps.com

These enamine intermediates can be effectively alkylated with reactive alkyl halides (e.g., allyl or benzyl (B1604629) halides) or acylated with acyl halides. mychemblog.comuoc.gr The reaction proceeds via an SN2 or addition-elimination mechanism to form an iminium salt, which is then hydrolyzed with dilute acid to regenerate the carbonyl group, now with a new substituent at the alpha-position. libretexts.orgchemistrysteps.com This three-step sequence—enamine formation, alkylation/acylation, and hydrolysis—is known as the Stork enamine synthesis and offers a mild and controlled method for monoalkylation of carbonyl compounds. wikipedia.orgmychemblog.com

Table 2: Alpha-Carbon Functionalization via Enamine Intermediate Based on the general principles of the Stork Enamine Synthesis.

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Enamine Formation | Secondary amine (e.g., Pyrrolidine), cat. acid (e.g., p-TsOH) | Enamine of this compound | Creates a neutral, yet highly nucleophilic, intermediate. |

| 2. Alkylation/Acylation | Electrophile (e.g., Benzyl bromide, Acetyl chloride) | Alkylated/Acylated Iminium Salt | Forms a new C-C bond at the alpha-carbon. |

| 3. Hydrolysis | H₃O⁺ (dilute aqueous acid) | α-substituted-2-(4-chlorophenyl)-3-oxopropanenitrile | Regenerates the carbonyl group to yield the final product. |

Oxidative Transformations to Carboxylic Acid Derivatives

The structure of this compound offers two primary sites for transformation into carboxylic acid derivatives: the nitrile group and the formyl group.

Hydrolysis of the Nitrile Group: The nitrile functional group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating the compound under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), will convert the nitrile group into a carboxylic acid group. libretexts.orgyoutube.com The reaction proceeds through protonation of the nitrile nitrogen, followed by attack of water to form an imidic acid tautomer of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. aklectures.com

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), also leads to hydrolysis. libretexts.orgyoutube.com This process initially forms a carboxylate salt and ammonia. A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

In some cases, nitrile hydration can be stopped at the amide stage. For example, ruthenium-catalyzed hydration of β-ketonitriles in water has been shown to selectively produce β-ketoamides. acs.org

Oxidation of the Formyl Group: The formyl group (-CHO) is an aldehyde, which can be readily oxidized to a carboxylic acid group (-COOH). This transformation would yield 2-(4-chlorophenyl)-2-cyanoacetic acid. A variety of oxidizing agents can accomplish this, although care must be taken to avoid unintended side reactions, such as the hydrolysis of the nitrile.

Standard oxidizing agents for aldehydes include:

Jones Reagent (CrO₃ in H₂SO₄/acetone): A powerful oxidizing agent capable of converting aldehydes to carboxylic acids.

Potassium Permanganate (KMnO₄): Can be used under acidic, basic, or neutral conditions to oxidize aldehydes.

Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, which could be advantageous for preserving the nitrile group.

The choice of oxidant and reaction conditions is crucial for achieving the desired transformation selectively. libretexts.org

Table 3: Transformations to Carboxylic Acid Derivatives

| Transformation | Reagents | Product | Notes |

|---|---|---|---|

| Nitrile Hydrolysis (Acidic) | Dilute HCl, heat (reflux) | 2-(4-Chlorophenyl)-3-oxopropanoic acid | Produces the carboxylic acid directly. |

| Nitrile Hydrolysis (Basic) | 1. NaOH(aq), heat (reflux) 2. H₃O⁺ | 2-(4-Chlorophenyl)-3-oxopropanoic acid | Forms the carboxylate salt first, requiring an acid workup. | | Nitrile Hydration | [RuCl₂(p-cymene){P(4-C₆H₄F)₂Cl}] in H₂O | 2-(4-Chlorophenyl)-3-oxopropanamide | Selective conversion to the corresponding amide. acs.org | | Aldehyde Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-(4-Chlorophenyl)-2-cyanoacetic acid | Mild conditions may favor selective oxidation of the aldehyde over nitrile hydrolysis. |

Elucidation of Reaction Pathways for Heterocycle Formation

The reactivity of the carbonyl and active methylene groups in this compound allows for a range of cyclization and derivatization reactions, leading to the formation of numerous heterocyclic systems.

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a classic and reliable method in heterocyclic chemistry. In this context, this compound serves as a 1,3-dicarbonyl equivalent.

The mechanism for pyrazole formation proceeds through a well-established pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of this compound.

Condensation: This is followed by an intramolecular condensation reaction. The second nitrogen atom of the hydrazine attacks the nitrile carbon, or a tautomeric enol form, leading to the formation of a five-membered ring intermediate after the elimination of a water molecule.

Aromatization: The intermediate readily aromatizes to form the stable pyrazole ring.

Building upon the pyrazole core, pyrazolopyrimidines can be synthesized. This typically involves the use of a substituted pyrazole that possesses a nucleophilic group, such as an amino group, which can then react with another building block to form the fused pyrimidine ring. For instance, an aminopyrazole derived from the initial reaction can undergo cyclocondensation with reagents like β-ketoesters or malononitrile derivatives to construct the pyrimidine portion of the final pyrazolopyrimidine structure.

The formation of pyridone and enamine derivatives from this compound often occurs within the framework of multi-component reactions.

Enamine Formation: Enamines are crucial intermediates in many organic syntheses and are typically formed from the reaction of a ketone with a secondary amine. In multi-component reactions leading to pyridones, an enamine intermediate is formed from this compound. The reaction of the ketone's carbonyl group with an amine source, such as ammonium acetate, leads to a carbinolamine intermediate. Subsequent dehydration and deprotonation at the α-carbon yield the enamine. This enamine is a powerful nucleophile due to the electron-donating nature of the nitrogen atom.

Pyridone Synthesis: The synthesis of pyridones can be achieved through various condensation strategies. A common pathway involves the reaction of the enamine intermediate, derived from this compound, with an α,β-unsaturated carbonyl compound. This sequence, often a Michael addition followed by intramolecular cyclization and dehydration, results in the formation of the dihydropyridone ring, which can then be oxidized to the corresponding pyridone.

Overview of Synthetic Utility and Academic Research Trajectories

2-(4-Chlorophenyl)-3-oxopropanenitrile has been utilized as a key starting material in the synthesis of various heterocyclic systems. Its reactivity is centered around the β-ketonitrile moiety, which can undergo a variety of chemical transformations.

Synthesis of this compound

The synthesis of this compound and related β-ketonitriles can be achieved through several methods. A common approach involves the acylation of a nitrile anion. For instance, the condensation of 4-chlorophenylacetonitrile with an appropriate acylating agent, such as an ester, in the presence of a base like sodium ethoxide, yields the desired product. orgsyn.org Greener and more economical methods utilizing potassium tert-butoxide have also been developed. nih.gov

Reactions and Transformations

The synthetic utility of this compound is demonstrated by its participation in various reactions:

Knoevenagel Condensation: This compound can react with aldehydes and ketones in a Knoevenagel condensation to form α,β-unsaturated products, which are themselves versatile intermediates. mdpi.com

Heterocycle Formation: It serves as a precursor for the synthesis of diverse heterocyclic structures such as pyridines, pyrimidines, and pyrazoles through reactions with various binucleophiles. rsc.orgnih.gov

Multicomponent Reactions: Three-component reactions involving this compound, an aldehyde, and a secondary amine can lead to the formation of complex molecules in a single step. mdpi.com

Research Applications

Academic research has explored the use of this compound in the synthesis of novel compounds with potential biological activity. For example, it has been used to create derivatives that are investigated for their antiparasitic properties. utsa.edu The compound has also been a substrate in studies aimed at developing new synthetic methodologies, such as environmentally friendly synthesis protocols. nih.govnih.gov

Below is a table summarizing key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | uni.lusynquestlabs.com |

| Molecular Weight | 179.6 g/mol | synquestlabs.compragmetis.com |

| Appearance | White to Yellow solid | pragmetis.com |

| Synonyms | 4-Chlorobenzoylacetonitrile, 3-(4-chlorophenyl)-3-oxopropanenitrile | pragmetis.com |

Advanced Spectroscopic and Structural Characterization in Research of 2 4 Chlorophenyl 3 Oxopropanenitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-(4-Chlorophenyl)-3-oxopropanenitrile derivatives. Through techniques like ¹H NMR and ¹³C NMR, researchers can map the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the chemical environment, number, and connectivity of protons. For a typical derivative, the aromatic protons of the 4-chlorophenyl group appear as a set of doublets, characteristic of a para-substituted benzene ring. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for this structural motif.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl (C=O), nitrile (C≡N), and aromatic carbons provide definitive evidence for these functional groups. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. mdpi.com

Table 1: Representative NMR Data for Derivatives of this compound

| Compound | Technique | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate rsc.org | ¹H-NMR (400MHz, CDCl₃) | 8.20 (s, 1H), 7.93 (d, J = 8.0 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 4.39 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H) |

| ¹³C-NMR (100 MHz, CDCl₃) | 162.2, 153.3, 139.5, 132.1, 129.9, 129.6, 115.2, 103.6, 62.8, 14.1 | |

| 2-(4-chlorophenyl)pyridine rsc.org | ¹H NMR (400 MHz, CDCl₃) | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

For this compound and its derivatives, the IR spectrum will display several key absorption bands. The presence of a strong, sharp peak around 2200-2260 cm⁻¹ is a clear indicator of the nitrile (C≡N) group. The carbonyl (C=O) group of the oxo moiety gives rise to another strong absorption, typically in the range of 1680-1740 cm⁻¹, with the exact position depending on whether it is part of a ketone or aldehyde. Additionally, characteristic peaks for the aromatic C=C bonds of the chlorophenyl ring are observed around 1450-1600 cm⁻¹, and the C-Cl bond shows a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Nitrile | C≡N stretch | 2200 - 2260 |

| Carbonyl | C=O stretch | 1680 - 1740 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent compound and its fragments. For this compound (C₉H₆ClNO), the exact mass can be calculated and compared with the experimental value to confirm the molecular formula. uni.lu

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The resulting mass spectrum shows a molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺. The fragmentation pattern observed in the MS/MS spectrum provides structural information. For instance, nitrile-substituted olefins containing a 4-chloro substituent have been observed to lose a chlorine atom during fragmentation. nih.gov Other likely fragmentation pathways for derivatives could involve the loss of small neutral molecules like carbon monoxide (CO) or the nitrile group (CN).

Table 3: Predicted m/z Values for Adducts of this compound (C₉H₆ClNO) uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇ClNO⁺ | 180.02108 |

| [M+Na]⁺ | C₉H₆ClNNaO⁺ | 202.00302 |

| [M+K]⁺ | C₉H₆ClKNO⁺ | 217.97696 |

| [M+NH₄]⁺ | C₉H₁₀ClN₂O⁺ | 197.04762 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a pure compound. smithers.comelementar.com This experimental data is then used to derive the empirical formula—the simplest whole-number ratio of atoms in the molecule.

For newly synthesized derivatives of this compound, elemental analysis serves as a crucial check of purity and structural integrity. elementar.com The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared against the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence supporting the assigned structure.

Table 4: Theoretical Elemental Composition of this compound (C₉H₆ClNO)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 60.18% |

| Hydrogen | H | 1.008 | 6.048 | 3.37% |

| Chlorine | Cl | 35.453 | 35.453 | 19.74% |

| Nitrogen | N | 14.007 | 14.007 | 7.80% |

| Oxygen | O | 15.999 | 15.999 | 8.91% |

| Total | | | 179.606 | 100.00% |

X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable to derivatives)

For derivatives that can be grown as single crystals, X-ray crystallography provides the most definitive structural information. ebi.ac.uk This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. ebi.ac.uk

The resulting crystal structure confirms the molecular connectivity and provides precise measurements of bond lengths, bond angles, and torsion angles. This level of detail is unparalleled by other techniques and can reveal subtle conformational features and intermolecular interactions, such as hydrogen bonding or π–π stacking, within the crystal packing. researchgate.net For example, the crystal structure of 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile, a complex derivative, has been fully elucidated, confirming the spatial relationship between the various aromatic rings. researchgate.net

Table 5: Crystallographic Data for the Derivative 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₈H₁₈ClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6533 (4) |

| b (Å) | 10.4283 (6) |

| c (Å) | 23.2906 (14) |

| V (ų) | 2040.8 (2) |

| Dihedral Angle (Pyridine/Chlorobenzene) | 48.97 (11)° |

Future Research Directions and Emerging Paradigms in 2 4 Chlorophenyl 3 Oxopropanenitrile Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of 2-(4-chlorophenyl)-3-oxopropanenitrile makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. Future research will likely focus on uncovering novel reaction pathways and unprecedented transformations to expand the accessible chemical space.

Synthesis of Heterocyclic Scaffolds:

Pyrazoles: A primary area of exploration is the synthesis of pyrazole (B372694) derivatives. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a well-established method for producing 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. nih.gov This reaction proceeds via a condensation mechanism, highlighting the utility of the 1,3-dicarbonyl-like nature of the molecule. dntb.gov.ua Future work could explore variations of this reaction with substituted hydrazines to generate a library of N-substituted pyrazoles with diverse biological activities. nih.gov

Pyrimidines: The synthesis of pyrimidine derivatives represents another significant research avenue. The condensation of this compound with urea or thiourea, often catalyzed by a base, can lead to the formation of pyrimidine-2,4-diones or their thio-analogs. nih.gov These reactions are foundational in the synthesis of various biologically active molecules. nih.gov Exploring multicomponent reactions involving this compound, an aldehyde, and a urea/thiourea derivative could lead to the efficient, one-pot synthesis of highly functionalized pyrimidine scaffolds. dundee.ac.ukmdpi.com

Pyridines: The construction of pyridine (B92270) rings using this compound as a building block is a promising area for future investigation. Various synthetic strategies for pyridines involve the condensation of α,β-unsaturated ketones with a nitrogen source. beilstein-journals.orgnih.gov By analogy, novel transformations could be designed where this compound acts as a key synthon in cycloaddition or condensation-cyclization reactions to afford substituted pyridines. dundee.ac.uk

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and the corresponding reagents.

| Heterocyclic System | Reagent(s) |

| Pyrazoles | Hydrazine hydrate, Substituted hydrazines |

| Pyrimidines | Urea, Thiourea, Amidines |

| Pyridines | α,β-Unsaturated ketones, Ammonia (B1221849) sources |

Development of Asymmetric Synthetic Methodologies Utilizing the Compound

The development of asymmetric synthetic methodologies is crucial for accessing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Future research will focus on developing stereoselective reactions that utilize this compound as a prochiral substrate or a key intermediate.

Strategies for Asymmetric Synthesis:

Chiral Catalysts: The use of chiral catalysts, including both metal complexes and organocatalysts, is a powerful strategy for inducing enantioselectivity. rwth-aachen.dersc.org For instance, in the synthesis of chiral pyrazole derivatives, a chiral catalyst could be employed to control the stereochemistry of the cyclization step. rwth-aachen.de Organocatalysts, such as chiral amines or phosphoric acids, have shown great promise in promoting asymmetric Michael additions and other carbon-carbon bond-forming reactions. beilstein-journals.orgnih.govmdpi.com These catalysts could be utilized in reactions where this compound acts as a nucleophile or an electrophile.

Chiral Auxiliaries: Another established approach involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. mdpi.comnih.govresearchgate.net A chiral auxiliary could be appended to the this compound scaffold, for example, by forming a chiral enamine. Subsequent reactions would then proceed with high diastereoselectivity, and the auxiliary could be cleaved to afford the enantiomerically enriched product. mdpi.com

The table below outlines potential asymmetric methodologies and the types of chiral inductors that could be employed.

| Asymmetric Methodology | Chiral Inductor | Potential Application |

| Catalytic Asymmetric Synthesis | Chiral metal complexes, Chiral organocatalysts | Enantioselective cyclization, Michael addition |

| Chiral Auxiliary-Mediated Synthesis | Evans oxazolidinones, SAMP/RAMP hydrazones | Diastereoselective alkylation, aldol reactions |

Integration into Continuous Flow Chemistry Systems for Enhanced Productivity

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. uliege.be The integration of synthetic routes involving this compound into continuous flow systems is a key area for future development to enhance productivity and facilitate large-scale synthesis.

Applications in Continuous Flow:

Synthesis of Heterocycles: The synthesis of pyrazoles and other heterocycles from this compound is well-suited for continuous flow processing. nih.govuva.esnih.govresearchgate.netrsc.org For example, a flow reactor could be designed where streams of this compound and a hydrazine derivative are mixed and heated to rapidly produce the corresponding pyrazole. nih.govuva.es This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. uliege.be

Multi-step Synthesis: Continuous flow systems are particularly advantageous for multi-step synthetic sequences, as intermediates can be generated and immediately used in the next step without isolation. uliege.be A telescoped flow synthesis could be developed where this compound is first synthesized in one reactor and then directly channeled into a second reactor for conversion into a more complex heterocyclic derivative.

The following table summarizes the potential benefits of integrating the synthesis of derivatives of this compound into continuous flow systems.

| Parameter | Advantage in Continuous Flow |

| Safety | Minimized handling of hazardous reagents and intermediates |

| Scalability | Straightforward scale-up by extending reaction time or using larger reactors |

| Efficiency | Reduced reaction times and improved yields through precise process control |

| Purity | Minimized byproduct formation and potential for in-line purification |

Innovations in Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. Future research will focus on developing more sustainable synthetic routes to this compound and its derivatives, as well as exploring its applications in environmentally benign chemical processes.

Green Chemistry Approaches:

Solvent-Free and Microwave-Assisted Synthesis: The use of solvent-free reaction conditions or environmentally friendly solvents is a cornerstone of green chemistry. lew.romdpi.com Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and reducing energy consumption. nih.govnih.govlew.rosphinxsai.comresearchgate.net The synthesis of pyrimidines and other heterocycles from this compound could be optimized using these techniques to create more sustainable processes. rsc.orglew.roijprajournal.commdpi.com

Catalysis: The development of highly efficient and recyclable catalysts is another key aspect of green chemistry. rsc.org Research into solid-supported catalysts or catalysts that can be easily separated from the reaction mixture will be crucial for developing greener synthetic routes involving this compound.

The table below highlights key green chemistry principles and their potential application in the chemistry of this compound.

| Green Chemistry Principle | Application |

| Use of Safer Solvents and Auxiliaries | Employing water or bio-based solvents; avoiding hazardous organic solvents. |

| Design for Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy input. |

| Catalysis | Developing recyclable catalysts to minimize waste. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

Computational Design and Prediction of Novel Reactions and Derivatization Pathways

Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. In silico methods can be used to predict the reactivity of molecules, design novel derivatives with desired properties, and elucidate reaction mechanisms.

Computational Approaches:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure and reactivity of this compound. nih.govresearchgate.netnih.gov By mapping the molecule's electrostatic potential and analyzing its frontier molecular orbitals, researchers can predict the most likely sites for nucleophilic and electrophilic attack, thereby guiding the design of new reactions. researchgate.net DFT can also be used to model reaction pathways and transition states, helping to understand the mechanisms of known transformations and predict the feasibility of novel ones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govmdpi.commdpi.comactascientific.com By synthesizing a library of derivatives of this compound and evaluating their biological activity, a QSAR model could be developed. nih.govactascientific.com This model could then be used to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries and the rational design of more potent analogs.

The following table outlines the application of computational methods in the study of this compound.

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives, rational drug design. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

Q & A

Q. Table 1: Key Parameters for Green Synthesis

| Catalyst System | Solvent | Temperature | Yield* | Reference |

|---|---|---|---|---|

| Nanomagnetic MOF | Ethanol | Reflux | ~75-85% | |

| *Yields are approximate due to variations in reaction scaling. |

How should researchers handle and store this compound to ensure stability?

Answer:

The compound is classified as a hazardous material (Class III toxicity) and requires storage at 0–10°C to prevent decomposition. Solubility data are inconsistent across studies, so preliminary solubility tests in polar aprotic solvents (e.g., acetonitrile, DMF) are recommended before experimental use .

What strategies are effective in resolving isomerization challenges during synthesis or downstream reactions?

Answer:

Isomerization issues, particularly with intermediates, can be addressed using Lewis/Brønsted acids. For example, demonstrates that AlCl₃ catalyzes the conversion of cis-isomers to trans-isomers in structurally related compounds. This method can be adapted by optimizing acid concentration (0.1–1.0 M) and reaction time (2–6 hours) .

Q. Table 2: Isomerization Optimization

| Acid Catalyst | Solvent | Temperature | Conversion Rate |

|---|---|---|---|

| AlCl₃ | Toluene | 80°C | >90% |

How can this compound be utilized in multicomponent reactions to synthesize heterocyclic frameworks?

Answer:

The compound serves as a key precursor in multicomponent reactions (MCRs). For instance, highlights its use with 4-chlorobenzaldehyde and malononitrile to synthesize 2-amino-4-(4-chlorophenyl)-6-(1H-indol-3-yl)-4H-pyran-3,5-dicarbonitrile . Optimal conditions include:

- Catalyst : Nano-MOF (5–10 mol%)

- Temperature : 80°C

- Solvent : Ethanol/water (3:1 ratio)

Yields exceeding 80% are achievable under these conditions .

What analytical techniques are critical for characterizing intermediates and final products derived from this compound?

Answer:

Advanced characterization methods include:

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates (e.g., cyclopropane derivatives from Aza-Wittig reactions) .

- NMR spectroscopy : Distinguishes between keto-enol tautomers via δ 2.5–3.5 ppm (keto C=O) and δ 5.0–6.0 ppm (enol OH) signals.

- HPLC-MS : Monitors reaction progress and identifies byproducts in heterocyclic syntheses .

How can reaction conditions be optimized for the synthesis of pyran derivatives using this compound?

Answer:

outlines a model reaction for pyran synthesis. Key variables include:

- Catalyst loading : 5–15 mol% nano-MOF maximizes yield while minimizing side reactions.

- Solvent polarity : Ethanol/water mixtures enhance reaction rates compared to pure organic solvents.

- Temperature : 80°C balances reactivity and thermal decomposition risks.

Q. Table 3: Optimization of Pyran Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mol% | +15% efficiency |

| Solvent ratio | Ethanol:Water (3:1) | +20% rate |

| Temperature | 80°C | Maximizes conversion |

What biological applications have been explored for derivatives of this compound?

Answer:

Derivatives such as 3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile are investigated in neuroscience for their potential to modulate neuronal pathways. These studies employ phenotypic screening using high-throughput platforms like PhenoCycler to assess neuroprotective or cytotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.